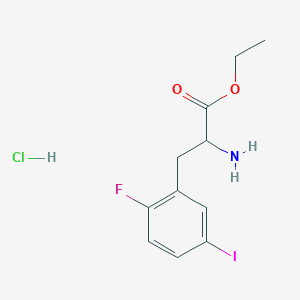
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H13FINO2·HCl It is a derivative of phenylalanine, an amino acid, and contains both fluorine and iodine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 2-fluoro-5-iodobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with ethyl glycinate, followed by reduction and hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The presence of halogens (fluorine and iodine) makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nucleophile bonds, replacing the halogen atoms.
科学研究应用
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
作用机制
The mechanism of action of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research.
相似化合物的比较
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride can be compared with other halogenated phenylalanine derivatives, such as:
- Ethyl 2-amino-3-(2-chloro-5-iodophenyl)propanoate;hydrochloride
- Ethyl 2-amino-3-(2-bromo-5-iodophenyl)propanoate;hydrochloride
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence their chemical reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the combination of fluorine and iodine, which imparts distinct electronic and steric effects, enhancing its utility in various research applications.
属性
IUPAC Name |
ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(13)3-4-9(7)12;/h3-5,10H,2,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNKFAMQQMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)I)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)
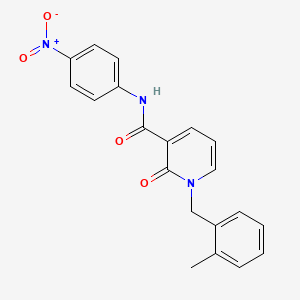
![4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2739631.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
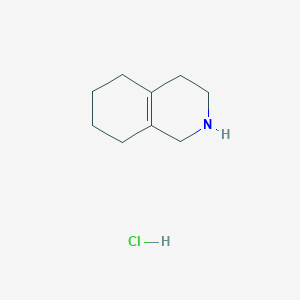
![4-(4'-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-[1,1'-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2739638.png)
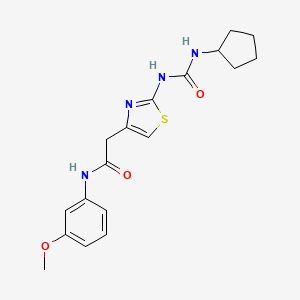
![N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2739642.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
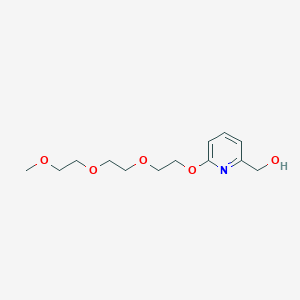
![5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
